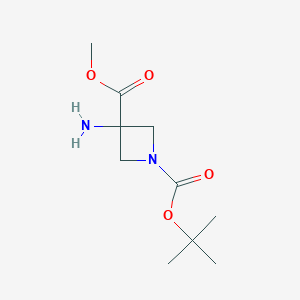

1-tert-Butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate

CAS No.: 1782647-31-7

Cat. No.: VC5309886

Molecular Formula: C10H18N2O4

Molecular Weight: 230.264

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1782647-31-7 |

|---|---|

| Molecular Formula | C10H18N2O4 |

| Molecular Weight | 230.264 |

| IUPAC Name | 1-O-tert-butyl 3-O-methyl 3-aminoazetidine-1,3-dicarboxylate |

| Standard InChI | InChI=1S/C10H18N2O4/c1-9(2,3)16-8(14)12-5-10(11,6-12)7(13)15-4/h5-6,11H2,1-4H3 |

| Standard InChI Key | BINCCFKDJYPIFA-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)(C(=O)OC)N |

Introduction

Chemical Identity and Structural Features

1-tert-Butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate is a chiral azetidine derivative featuring a four-membered nitrogen-containing ring. The compound’s IUPAC name, 1-O-tert-butyl 3-O-methyl 3-aminoazetidine-1,3-dicarboxylate, reflects its functional groups: a tert-butyl ester at position 1, a methyl ester at position 3, and an amino group at position 3. The azetidine ring’s strain and the electron-withdrawing effects of the carboxylate groups influence its reactivity.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈N₂O₄ |

| Molecular Weight | 230.26 g/mol |

| IUPAC Name | 1-O-tert-butyl 3-O-methyl 3-aminoazetidine-1,3-dicarboxylate |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)(C(=O)OC)N |

| InChI Key | BINCCFKDJYPIFA-UHFFFAOYSA-N |

The tert-butyl group enhances steric bulk and lipophilicity, while the methyl ester contributes to solubility in organic solvents.

Synthesis and Manufacturing

The synthesis of 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate involves a multi-step process:

-

Cyclization: Formation of the azetidine ring via cyclization of a β-amino acid derivative using reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

-

Alkylation: Introduction of the tert-butyl and methyl groups via alkylation reactions. tert-Butyl bromide and methyl iodide are common alkylating agents, with reactions typically conducted in the presence of a strong base like sodium hydride (NaH).

The process requires precise control of temperature and stoichiometry to avoid side reactions. For example, excessive alkylation can lead to over-substitution at the nitrogen atom, reducing yield.

Chemical Reactivity and Mechanisms

The compound’s reactivity is governed by its functional groups:

Oxidation and Reduction

-

Oxidation: The amino group (-NH₂) can be oxidized to a nitroso group (-NO) using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

-

Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ester groups to primary alcohols, yielding 3-aminoazetidine-1,3-diol derivatives.

Nucleophilic Substitution

The amino group participates in nucleophilic substitution reactions. For instance, reaction with alkyl halides replaces the amino hydrogen with alkyl groups, forming secondary amines.

Applications in Research and Industry

Organic Synthesis

The compound is a valuable chiral building block for asymmetric synthesis. Its rigid azetidine ring facilitates the construction of complex molecules, such as:

-

Amino Acid Derivatives: Coupling with carboxylic acids generates non-proteinogenic amino acids with tailored side chains.

-

Heterocyclic Compounds: The azetidine ring serves as a precursor to pyrrolidines and piperidines through ring-expansion reactions.

Material Science

Incorporating azetidine derivatives into polymers enhances thermal stability. For example, copolymerization with styrene increases the glass transition temperature (Tg) by 20–30°C compared to polystyrene alone.

Comparative Analysis with Related Compounds

Table 2: Comparison with Structural Analogs

| Compound | Key Differences | Reactivity Implications |

|---|---|---|

| 1-tert-Butyl 3-ethyl analog (CAS 1011479-72-3) | Ethyl ester instead of methyl | Higher lipophilicity, slower hydrolysis |

| 3-Aminoazetidine-1,3-dicarboxylate | Lacks tert-butyl group | Reduced steric hindrance |

The methyl ester in 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate balances reactivity and stability, making it preferable for kinetic-controlled reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume